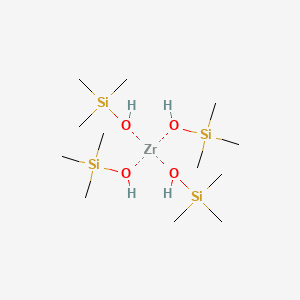

Tetrakis(trimethylsiloxy)zirconium

Description

Properties

IUPAC Name |

hydroxy(trimethyl)silane;zirconium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H10OSi.Zr/c4*1-5(2,3)4;/h4*4H,1-3H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAKRNSLWFEKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Zr] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H40O4Si4Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(trimethylsiloxy)zirconium can be synthesized through the reaction of zirconium tetrachloride (ZrCl₄) with trimethylsilanol (C₃H₁₀OSiH). The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

ZrCl4+4C3H10OSiH→Zr(OSi(C3H9)3)4+4HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(trimethylsiloxy)zirconium undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form zirconium dioxide and trimethylsilanol.

Oxidation: Can be oxidized to form zirconium dioxide.

Substitution: Can undergo ligand exchange reactions with other silanol or alkoxide compounds.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Oxidation: Oxygen or other oxidizing agents.

Substitution: Other silanol or alkoxide compounds under inert atmosphere conditions.

Major Products

Hydrolysis: Zirconium dioxide (ZrO₂) and trimethylsilanol.

Oxidation: Zirconium dioxide (ZrO₂).

Substitution: Various zirconium alkoxides or siloxides depending on the substituent used

Scientific Research Applications

Chemistry

Tetrakis(trimethylsiloxy)zirconium is used as a precursor for the deposition of zirconium dioxide thin films through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. These thin films are essential in semiconductor and optical applications .

Biology and Medicine

In biomedical research, zirconium-based compounds, including this compound, are explored for their potential in drug delivery systems and as components in bio-compatible materials .

Industry

The compound is used in the production of advanced ceramics and as a catalyst in various chemical reactions. Its ability to form stable zirconium dioxide makes it valuable in the manufacturing of high-temperature resistant materials .

Mechanism of Action

The mechanism by which tetrakis(trimethylsiloxy)zirconium exerts its effects is primarily through its ability to form zirconium dioxide upon hydrolysis or oxidation. Zirconium dioxide is known for its high thermal stability, chemical resistance, and optical properties. The molecular targets and pathways involved include the formation of Zr-O bonds, which contribute to the stability and functionality of the resulting materials .

Comparison with Similar Compounds

Tetrakis(ethylmethylamino)zirconium(IV) (TEMAZ)

- Formula : C₁₂H₃₆N₄Zr | Molecular Weight : 327.67 g/mol .

- Key Differences: TEMAZ substitutes siloxy ligands with ethylmethylamino (N(CH₂CH₃)(CH₃)) groups, reducing steric bulk and altering reactivity. Exhibits lower thermal stability compared to siloxy analogs. For instance, in differential thermal analysis (DTA), TEMAZ decomposes at lower temperatures than zirconium tert-butoxide derivatives, making it less suitable for high-temperature CVD processes . Primarily used in atomic layer deposition (ALD) for semiconductor thin films due to its volatile nature and controlled reactivity under mild conditions .

Tetrakis(diethylamino)zirconium

- Applications: Widely employed in ALD for depositing zirconium nitride (ZrN) or oxide films. Its smaller amino ligands (N(CH₂CH₃)₂) enhance volatility but reduce thermal resilience compared to siloxy derivatives .

Tetrakis(acetylacetonato)zirconium(IV)

Metal Analogues

Tetrakis(trimethylsiloxy)titanium

Structural and Reactivity Comparisons

Table 1: Comparative Properties of Selected Zirconium Compounds

Key Findings:

- Siloxy vs. Amino Ligands: Siloxy ligands (e.g., in this compound) provide superior thermal stability but lower volatility, favoring high-temperature solid-state applications. Amino ligands (e.g., TEMAZ) prioritize volatility for gas-phase deposition processes .

- Metal Center Influence : Titanium analogs exhibit weaker metal–ligand bonds and lower decomposition thresholds than zirconium compounds, restricting their use in extreme environments .

- Chelating Ligands: Acetylacetonato derivatives leverage chelation for enhanced solubility and catalytic activity, unlike siloxy or amino variants .

Q & A

Q. What are the recommended synthesis methods for Tetrakis(trimethylsiloxy)zirconium in laboratory settings?

- Methodological Answer : Synthesis typically involves metalorganic precursors and techniques like Atomic Layer Deposition (ALD) . For zirconium-based compounds, ALD processes using organometallic precursors (e.g., tetrakis(dimethylamido)zirconium) and oxygen sources (e.g., water) are widely adopted. Key parameters include temperature (60–350°C) and precursor reactivity, which influence film growth rates and stoichiometry . For solution-based synthesis, anhydrous conditions are critical to prevent hydrolysis, as zirconium amido complexes react violently with water .

Q. How should researchers handle this compound to mitigate risks related to its reactivity?

- Methodological Answer :

- Storage : Use airtight containers under inert gas (e.g., nitrogen or argon) to prevent moisture exposure, which can trigger spontaneous combustion .

- Handling : Employ gloveboxes or fume hoods with rigorous moisture control. Personal protective equipment (PPE) like flame-resistant lab coats, gloves, and eye protection is mandatory due to flammability and corrosive hazards .

- Emergency Protocols : Immediate use of dry-chemical fire extinguishers for fires and consultation with safety data sheets (SDS) for first-aid measures (e.g., skin/eye exposure protocols) .

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use Nuclear Magnetic Resonance (NMR) for ligand coordination studies and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., Si-O-Zr bonds) .

- Elemental Analysis : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies zirconium content, while combustion analysis determines carbon/hydrogen ratios.

- X-ray Diffraction (XRD) : For crystalline samples, XRD identifies phase purity and crystallographic structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound-based thin films?

- Methodological Answer : Discrepancies often arise from variations in deposition conditions (e.g., temperature, precursor ratios). To address this:

- Controlled Experiments : Systematically vary ALD parameters (temperature, pulse duration) while monitoring film growth using in situ quartz crystal microbalance (QCM) .

- Post-Deposition Analysis : Use Thermogravimetric Analysis (TGA) to assess decomposition thresholds and X-ray Photoelectron Spectroscopy (XPS) to evaluate stoichiometric changes after annealing .

- Cross-Validation : Compare data with computational models (e.g., density functional theory) to predict thermal behavior under different conditions .

Q. What experimental design considerations are critical when integrating this compound into high-κ dielectric layers for semiconductor devices?

- Methodological Answer :

- Interface Quality : Optimize precursor-substrate interactions (e.g., silicon surface pretreatment) to minimize defects. Use Atomic Force Microscopy (AFM) to assess surface roughness .

- Band Alignment : Measure band gaps and offsets via Ultraviolet Photoelectron Spectroscopy (UPS) to ensure compatibility with silicon substrates .

- Electrical Testing : Employ Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements to evaluate dielectric constant (κ) and leakage currents. Post-deposition annealing (300–500°C) often enhances dielectric properties .

Q. What methodologies are effective in addressing batch-to-batch variability in the synthesis of this compound precursors?

- Methodological Answer :

- Standardized Protocols : Document reaction parameters (e.g., stirring rate, temperature gradients) rigorously. Use Gas Chromatography (GC) to monitor byproduct formation during synthesis .

- Quality Control : Implement High-Performance Liquid Chromatography (HPLC) for purity checks and Dynamic Light Scattering (DLS) to assess particle size distribution in colloidal suspensions.

- Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., precursor concentration, solvent purity) influencing reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.